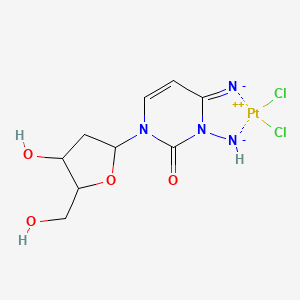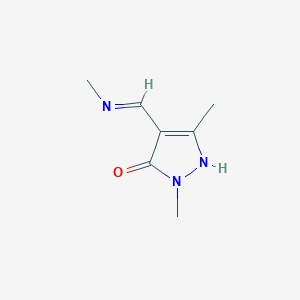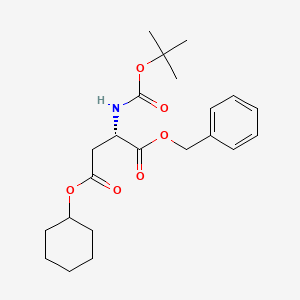
Boc-Asp(Ochex)-Obzl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Asp(Ochex)-Obzl, also known as N-α-t.-Boc-L-aspartic acid β-cyclohexyl ester, is a compound commonly used in solid-phase peptide synthesis (SPPS). It serves as a standard building block for introducing aspartic acid in Boc SPPS, minimizing aspartimide formation, particularly in problematic sequences such as Asp-Gly .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(Ochex)-Obzl typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxyl group with a cyclohexyl ester. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Boc-Asp(Ochex)-Obzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.
Major Products Formed
Hydrolysis: Aspartic acid and cyclohexanol.
Deprotection: Free amino group of aspartic acid.
Coupling: Peptide chains with aspartic acid residues.
科学研究应用
Boc-Asp(Ochex)-Obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
作用机制
The mechanism of action of Boc-Asp(Ochex)-Obzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The cyclohexyl ester provides stability and minimizes aspartimide formation, ensuring the integrity of the peptide chain .
相似化合物的比较
Similar Compounds
Boc-Asp(OMe)-OH: Boc-L-aspartic acid methyl ester.
Boc-Asp(OtBu)-OH: Boc-L-aspartic acid tert-butyl ester.
Fmoc-Asp-OBzl: Fmoc-L-aspartic acid benzyl ester.
Uniqueness
Boc-Asp(Ochex)-Obzl is unique due to its cyclohexyl ester, which provides enhanced stability and minimizes aspartimide formation compared to other esters like methyl or tert-butyl esters. This makes it particularly useful in synthesizing peptides with problematic sequences .
属性
分子式 |
C22H31NO6 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-cyclohexyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C22H31NO6/c1-22(2,3)29-21(26)23-18(14-19(24)28-17-12-8-5-9-13-17)20(25)27-15-16-10-6-4-7-11-16/h4,6-7,10-11,17-18H,5,8-9,12-15H2,1-3H3,(H,23,26)/t18-/m0/s1 |
InChI 键 |
BPTSVUOQFYIPDF-SFHVURJKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
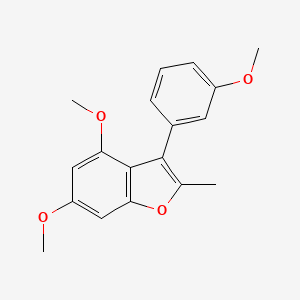
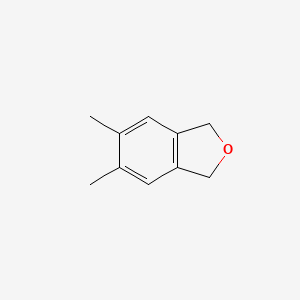
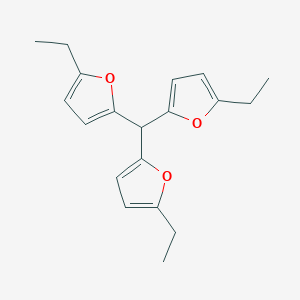

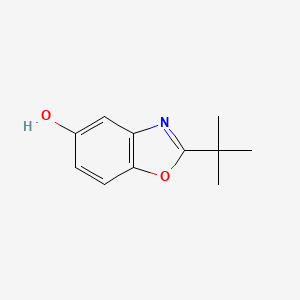
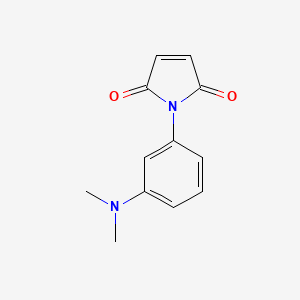
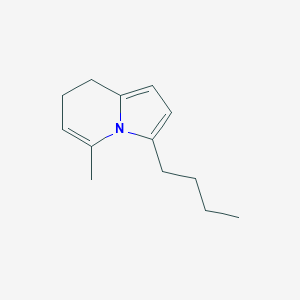
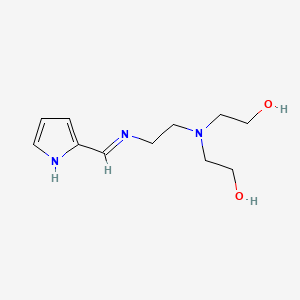

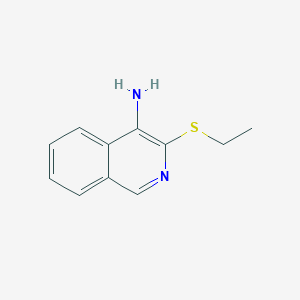
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
